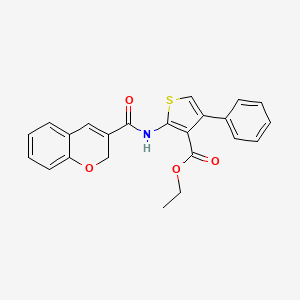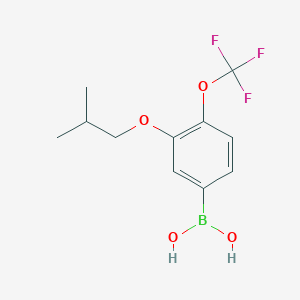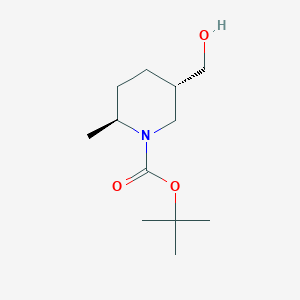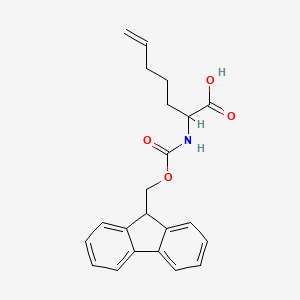
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate” is a complex organic molecule that contains a chromene and a thiophene ring. Chromenes are a class of organic compounds with a backbone consisting of a benzene ring fused to a heterocyclic pyran ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene and thiophene rings, and the introduction of the carboxamide and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring (a benzene ring fused to a pyran ring) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “carboxamido” and “carboxylate” parts of the name suggest the presence of a carboxamide group (CONH2) and a carboxylate group (COO-), respectively .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Applications De Recherche Scientifique
Anticancer Applications
Rapid development of drug resistance in cancer cells is a significant barrier to effective treatment. Studies have shown that certain analogues of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its derivatives, can mitigate drug resistance and synergize with various cancer therapies, especially in leukemia cells. These compounds inhibit tumor cell growth through apoptosis induction, particularly targeting drug-resistant cancer cells, highlighting their potential as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial Activity
The antimicrobial properties of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate derivatives have also been explored. For instance, the synthesis and structural analysis of compounds like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have been investigated for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Radwan et al., 2020).
Chemical Synthesis and Structural Studies
Research has also focused on the efficient synthesis of densely functionalized 4H-chromene derivatives, showcasing the versatility of these compounds in chemical synthesis. Such work highlights the methods for creating various medicinally promising derivatives through atom-economical, one-pot multicomponent synthesis approaches (Boominathan et al., 2011).
Molecular and Conformational Analysis
Structural and conformational studies of chromene derivatives, including those related to ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, have been conducted to understand their molecular properties better. These studies involve detailed analyses like crystal structure, Hirshfeld surface analysis, and theoretical studies to elucidate the molecular conformations and stability of these compounds (Gomes et al., 2019).
Orientations Futures
The future directions for research on a compound depend on its known properties and potential applications. For example, if this compound showed promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its effects in more complex biological systems .
Propriétés
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)




![Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2365221.png)

![N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2365226.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)